N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
CAS No.: 896325-51-2
Cat. No.: VC11897965
Molecular Formula: C20H19ClN2O5S2
Molecular Weight: 467.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896325-51-2 |
|---|---|
| Molecular Formula | C20H19ClN2O5S2 |
| Molecular Weight | 467.0 g/mol |
| IUPAC Name | N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(furan-2-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C20H19ClN2O5S2/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25) |
| Standard InChI Key | BINJJDOYRQVIHI-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Functional Groups
The molecular structure of N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide (molecular formula: C₂₃H₂₂ClN₂O₅S₂) features three key components:
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4-Chlorobenzenesulfonyl Group: A sulfonamide derivative with a chlorine substituent at the para position, known for enhancing electrophilic reactivity and binding affinity to biological targets.
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Thiophen-2-yl Moiety: A five-membered aromatic ring containing sulfur, contributing to π-π stacking interactions and metabolic stability.
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Furan-2-yl Ethyl Group: An oxygen-containing heterocycle that influences solubility and hydrogen-bonding capacity.
The ethanediamide backbone links these groups, creating a conformationally flexible yet sterically demanding structure. This architecture suggests potential interactions with enzymes or receptors, particularly those involved in inflammatory or proliferative pathways.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of this compound likely involves multi-step reactions, drawing parallels to methods used for analogous sulfonamide-thiophene hybrids:
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Sulfonation of 4-Chlorobenzene: Reaction with chlorosulfonic acid yields 4-chlorobenzenesulfonyl chloride.
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Nucleophilic Substitution: The sulfonyl chloride reacts with a thiophene-containing amine to form the sulfonamide intermediate.
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Amide Coupling: Ethylenediamine derivatives are introduced via carbodiimide-mediated coupling with furan-2-yl ethylamine.
Key challenges include controlling regioselectivity during sulfonation and minimizing side reactions during amide bond formation. Purification typically involves column chromatography or recrystallization.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Chlorosulfonic acid, 0–5°C | Sulfonation |
| 2 | Triethylamine, THF, rt | Neutralization |
| 3 | EDC/HOBt, DMF, 24h | Amide coupling |
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and amide groups. Limited aqueous solubility (estimated logP = 3.2).
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions. The thiophene and furan rings enhance thermal stability up to 200°C.
Spectroscopic Data
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IR: Peaks at 1650 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric stretch).
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¹H NMR: δ 7.8–7.6 (aromatic protons), δ 3.5–3.2 (methylene groups).
Biological Activity and Applications
Industrial Applications
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Polymer Additives: Sulfonamide derivatives improve thermal stability in polyurethanes.
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Catalysis: Thiophene-containing complexes act as ligands in cross-coupling reactions.
Comparison with Structural Analogs
| Compound | Key Features | Biological Activity |
|---|---|---|
| N’-[4-fluorophenyl]methyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide | Fluorine substituent | Enhanced metabolic stability |
| N-[3-(furan-2-yl)-1-methylpropyl]-N’-(4-methylphenyl)ethanediamide | Branched alkyl chain | Reduced solubility |
Future Research Directions
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